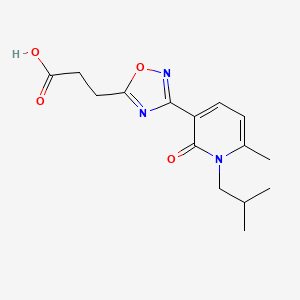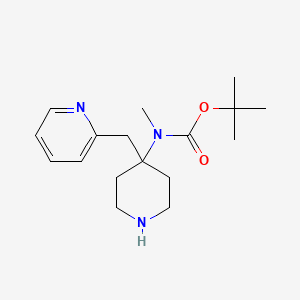
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
4,5-Substituted-2-aminothiazoles: Studied for their anticancer activities.
Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C9H14N4O2S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
4-amino-2-(3-aminopiperidin-1-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2S/c10-5-2-1-3-13(4-5)9-12-7(11)6(16-9)8(14)15/h5H,1-4,10-11H2,(H,14,15) |
InChI-Schlüssel |
TWFKSXXUIRIWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC(=C(S2)C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)






